molecular formula C5H2Cl2N4 B3058371 2,8-dichloro-7H-purine CAS No. 89166-91-6

2,8-dichloro-7H-purine

Cat. No.: B3058371
CAS No.: 89166-91-6
M. Wt: 189 g/mol
InChI Key: XDLJIIILKATPAQ-UHFFFAOYSA-N
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Description

2,8-Dichloro-7H-purine is a chlorinated derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One common method is the direct chlorination of purine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the purine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-7H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 8 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

    Nucleophilic Substitution: Formation of 2,8-disubstituted purines with various functional groups.

    Oxidation: Formation of purine N-oxides or other oxidized derivatives.

    Cross-Coupling: Formation of aryl- or alkyl-substituted purines.

Scientific Research Applications

2,8-Dichloro-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for other purine derivatives.

    Biology: Studied for its potential as an inhibitor of enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,8-dichloro-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at positions 2 and 6.

    6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at position 6.

    8-Chloropurine: A purine derivative with a chlorine atom at position 8.

Uniqueness

2,8-Dichloro-7H-purine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which significantly alters its chemical reactivity and biological activity compared to other chlorinated purines. This dual substitution pattern provides distinct advantages in synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

2,8-dichloro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLJIIILKATPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289984
Record name 2,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89166-91-6
Record name NSC65992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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